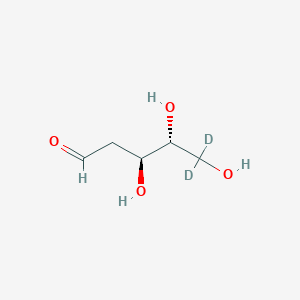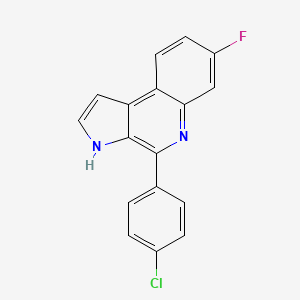
Glutamate-5-kinase-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutamate-5-kinase-IN-2 is a potent inhibitor of the enzyme glutamate-5-kinase. This compound has shown significant potential in the research of anti-tuberculosis agents due to its ability to inhibit the activity of glutamate-5-kinase by promoting conformational changes at the L-glutamate binding site .
Métodos De Preparación
The synthesis of Glutamate-5-kinase-IN-2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts . Industrial production methods for this compound are also not widely available, but they likely involve optimization of the synthetic route for large-scale production.
Análisis De Reacciones Químicas
Glutamate-5-kinase-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Glutamate-5-kinase-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of glutamate-5-kinase and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of glutamate-5-kinase in cellular processes and its potential as a target for therapeutic interventions.
Medicine: Investigated for its potential as an anti-tuberculosis agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting glutamate-5-kinase.
Mecanismo De Acción
Glutamate-5-kinase-IN-2 exerts its effects by inhibiting the activity of glutamate-5-kinase. This inhibition is achieved through the promotion of conformational changes at the L-glutamate binding site, which prevents the enzyme from catalyzing its normal reaction. The molecular targets of this compound include the active site of glutamate-5-kinase and the pathways involved in the synthesis of proline and other amino acids .
Comparación Con Compuestos Similares
Glutamate-5-kinase-IN-2 is unique in its potent inhibition of glutamate-5-kinase. Similar compounds include:
Traxivitug: Another inhibitor of glutamate-5-kinase with different binding properties.
Antitumor agent-67: A compound with similar inhibitory effects on glutamate-5-kinase but with additional anti-tumor properties.
Carbobenzoxyproline: An inhibitor of glutamate-5-kinase with a different chemical structure and mechanism of action.
These compounds share the common feature of inhibiting glutamate-5-kinase but differ in their chemical structures, binding properties, and additional biological activities.
Propiedades
Fórmula molecular |
C17H10ClFN2 |
|---|---|
Peso molecular |
296.7 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-7-fluoro-3H-pyrrolo[2,3-c]quinoline |
InChI |
InChI=1S/C17H10ClFN2/c18-11-3-1-10(2-4-11)16-17-14(7-8-20-17)13-6-5-12(19)9-15(13)21-16/h1-9,20H |
Clave InChI |
NQFNESCJUPSDFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C3C(=C4C=CC(=CC4=N2)F)C=CN3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrobromide](/img/structure/B12411319.png)
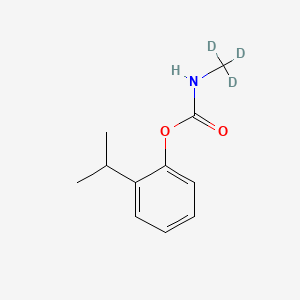

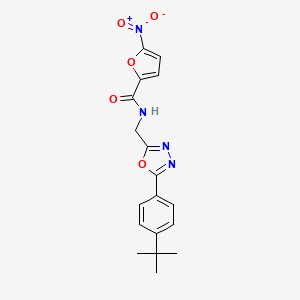
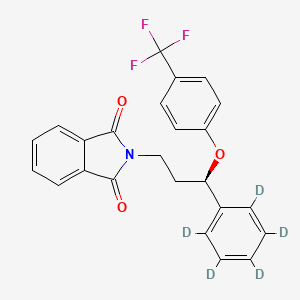
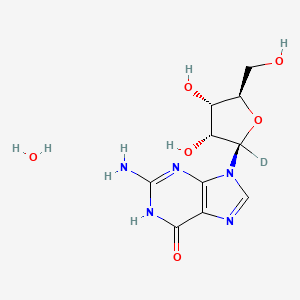


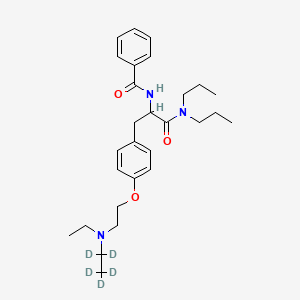
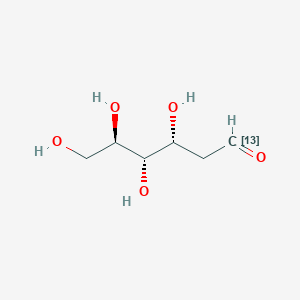
![(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12411379.png)
![(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]phenyl]sulfonyl-methylamino]ethyl]hexanamide](/img/structure/B12411384.png)

